The Azepane-Pyrimidine Scaffold: A Privileged Architectural Motif in Modern Drug Discovery
The Azepane-Pyrimidine Scaffold: A Privileged Architectural Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion and combination of heterocyclic ring systems have emerged as a powerful strategy in medicinal chemistry to generate novel molecular architectures with enhanced biological activity and desirable pharmacokinetic profiles. Among these, the azepane-pyrimidine scaffold has garnered significant attention as a "privileged" structural motif. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of azepane-pyrimidine derivatives. We will delve into the causality behind experimental designs, provide detailed protocols for key biological assays, and explore the diverse signaling pathways modulated by these compelling compounds. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.
Introduction: The Strategic Amalgamation of Azepane and Pyrimidine Moieties
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, offers a three-dimensional structural diversity that is increasingly sought after in drug design to improve properties like solubility and metabolic stability. Concurrently, the pyrimidine ring is a cornerstone of medicinal chemistry, being a fundamental component of nucleobases and a key pharmacophore in numerous FDA-approved drugs.[1][2] The combination of these two scaffolds, either through fusion to form rigid polycyclic systems or via flexible linkers, creates a unique chemical space with the potential to interact with a wide array of biological targets with high affinity and selectivity.
The rationale behind exploring the azepane-pyrimidine scaffold lies in the synergistic contribution of each component. The pyrimidine core often serves as a crucial anchor, forming key hydrogen bonds and other interactions within the binding sites of target proteins, particularly kinases, where it can act as an ATP isostere.[3][4] The azepane moiety, with its flexible and three-dimensional nature, can then be strategically functionalized to explore additional binding pockets, enhance target selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide will explore the burgeoning landscape of azepane-pyrimidine derivatives, with a focus on their applications in oncology, inflammation, neurodegenerative diseases, and metabolic disorders.
Synthetic Strategies: Constructing the Azepane-Pyrimidine Core
The synthetic accessibility of a scaffold is a critical factor in its successful exploitation in drug discovery. Several synthetic routes have been developed to access the azepane-pyrimidine core, with the choice of method depending on the desired substitution pattern and the nature of the fusion or linkage between the two rings.
Synthesis of Fused Pyrimido[1,2-a]azepine Systems
A prominent example of a fused azepane-pyrimidine scaffold is the hexahydropyrimido[1,2-a]azepine system. A common and efficient method for its synthesis involves a multi-component reaction.
Experimental Protocol: One-Pot Synthesis of Hexahydropyrimido[1,2-a]azepine Derivatives [1][5]
-
Reaction Setup: To a solution of an appropriate β-enaminone (1 mmol) in ethanol (20 mL), add 2-aminopyrimidine (1.2 mmol) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)3, 10 mol%).
-
Reflux: Stir the reaction mixture at reflux for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired hexahydropyrimido[1,2-a]azepine derivative.
Causality: This one-pot approach is advantageous due to its operational simplicity and atom economy. The Lewis acid catalyst activates the enaminone, facilitating the initial Michael addition of the 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. The choice of substituents on the starting enaminone allows for the introduction of diversity at various positions of the final product.
Synthesis of Pyrimido[4,5-b]azepine Scaffolds
Another important fused system is the pyrimido[4,5-b]azepine scaffold. Its synthesis has been achieved through an intramolecular Claisen-type condensation.[6]
Experimental Protocol: Intramolecular Claisen-Type Condensation for Pyrimido[4,5-b]azepine Synthesis [6]
-
Precursor Synthesis: Synthesize the requisite N-(azepan-4-yl)pyrimidine precursor through standard nucleophilic substitution or cross-coupling reactions.
-
Cyclization: Treat the precursor with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) at reflux.
-
Acidic Work-up: After the reaction is complete (monitored by TLC), quench the reaction carefully with a proton source, such as acetic acid.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the desired pyrimido[4,5-b]azepine derivative.
Causality: The strong base deprotonates the active methylene group on the azepane ring, which then undergoes an intramolecular nucleophilic attack on a carbonyl or cyano group on the pyrimidine ring, leading to the formation of the seven-membered azepine ring fused to the pyrimidine.
Caption: General synthetic strategies for azepane-pyrimidine scaffolds.
Biological Activities and Therapeutic Applications
The unique structural features of azepane-pyrimidine scaffolds have led to their exploration in a multitude of therapeutic areas.
Anticancer Activity: Targeting Kinases and Beyond
A significant body of research on azepane-pyrimidine derivatives has focused on their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4]
Kinase Inhibition:
Pyrimidine-based compounds are well-established as kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP in the kinase active site.[3] The addition of an azepane moiety allows for the exploration of other regions of the ATP-binding pocket, potentially leading to increased potency and selectivity. For instance, novel pyrimido[4,5-b]azepine derivatives have been designed as dual inhibitors of HER2 and EGFR, two key receptor tyrosine kinases implicated in the growth and progression of various cancers.[6]
Table 1: Kinase Inhibitory Activity of Representative Azepane-Pyrimidine Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Cancer Cell Line | Reference |
| 19b | HER2/EGFR | 15 (HER2), 30 (EGFR) | NCI-N87 | [6] |
| B31 | Smoothened (Hh pathway) | - | BxPC-3 | [7] |
Induction of Apoptosis:
Beyond kinase inhibition, some azepane-pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies have revealed that these compounds can modulate the expression of key apoptotic proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[8]
Caption: Simplified schematic of apoptosis induction by azepane-pyrimidine derivatives.
Anti-inflammatory Activity: COX Inhibition
Chronic inflammation is a hallmark of many diseases. Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Fused hexahydropyrimido[1,2-a]azepine derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[1][5] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Table 2: Anti-inflammatory Activity of Hexahydropyrimido[1,2-a]azepine Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In vivo Anti-inflammatory Activity (% inhibition) | Reference |
| 2f | >100 | 0.15 | >667 | 68% | [1] |
| 5 | >100 | 0.21 | >476 | 72% | [1] |
| 6 | >100 | 0.18 | >556 | 75% | [1] |
Neurodegenerative Diseases and CNS Activity
The unique physicochemical properties of azepane-pyrimidine scaffolds make them attractive candidates for targeting the central nervous system (CNS). Pyrimidine derivatives have been reported as neuroprotective agents for the potential treatment of neurodegenerative disorders like Alzheimer's disease.[9][10] The incorporation of the azepane moiety may enhance blood-brain barrier permeability, a critical factor for CNS-active drugs. Some fused pyrimidine systems have also shown promise as anticonvulsant agents.[11]
Other Therapeutic Areas
The versatility of the azepane-pyrimidine scaffold extends to other therapeutic areas as well. For instance, certain derivatives have been investigated as:
-
Antiviral agents: Some pyrimidine-containing compounds have shown efficacy against a range of viruses.[2]
-
Antibacterial and Antifungal agents: The structural features of these scaffolds are also being explored for the development of novel antimicrobial agents.[11]
-
Metabolic disorders: Pyrimidine derivatives have shown inhibitory activity against metabolic enzymes, suggesting their potential in treating diseases like diabetes.[8]
Methodologies for Biological Evaluation
Rigorous and validated biological assays are essential to characterize the activity of novel azepane-pyrimidine derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validation: The inclusion of a vehicle control and a positive control (a known cytotoxic agent) in each assay is crucial for validating the results. The reproducibility of the assay should be confirmed by performing multiple independent experiments.
Kinase Inhibition Assays
Several methods are available to measure the inhibitory activity of compounds against specific kinases. A common method is the ADP-Glo™ Kinase Assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: Set up a kinase reaction in a 96-well plate containing the kinase, its substrate, ATP, and the test compound at various concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction has proceeded for a set time, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP and to provide luciferase and luciferin.
-
Luminescence Measurement: The newly synthesized ATP is used by the luciferase to generate a luminescent signal, which is measured by a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for the inhibitor can be determined from the dose-response curve.
Causality: This assay provides a quantitative measure of kinase activity by detecting the amount of ADP produced. The luminescent signal is highly sensitive and allows for high-throughput screening of potential kinase inhibitors.
Western Blot Analysis for Apoptosis Markers
Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate. It is commonly used to assess the expression levels of key proteins involved in apoptosis, such as cleaved caspase-3 and members of the Bcl-2 family.
Experimental Protocol: Western Blot for Cleaved Caspase-3
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands corresponding to cleaved caspase-3 can be quantified and compared between different treatment groups. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
Self-Validation: The use of a positive control (cells treated with a known apoptosis inducer) and a negative control (untreated cells) is essential to confirm the specificity of the antibody and the induction of apoptosis.
Caption: A typical workflow for the evaluation of azepane-pyrimidine derivatives.
Conclusion and Future Perspectives
The azepane-pyrimidine scaffold has proven to be a highly versatile and fruitful area of research in drug discovery. The combination of the well-established pharmacophoric properties of the pyrimidine ring with the three-dimensional diversity and favorable physicochemical properties of the azepane moiety has led to the identification of potent modulators of various biological targets. The examples highlighted in this guide, spanning from anticancer and anti-inflammatory agents to potential CNS therapeutics, underscore the broad therapeutic potential of this scaffold.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Chemical Space: The development of new and efficient synthetic methodologies will be crucial to access a wider range of azepane-pyrimidine derivatives with diverse substitution patterns and fusion topologies.
-
Expansion of Therapeutic Applications: While significant progress has been made in oncology and inflammation, the exploration of azepane-pyrimidine scaffolds in other disease areas, such as infectious diseases and metabolic disorders, remains a promising avenue.
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-based design of azepane-pyrimidine derivatives with improved potency and selectivity.
-
Multi-target Drug Design: The inherent ability of the azepane-pyrimidine scaffold to interact with multiple targets could be harnessed for the development of multi-target drugs, which may offer advantages in treating complex diseases like cancer and neurodegenerative disorders.
References
-
Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Synthesis of new hexahydropyrimido[1,2-a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Future Medicinal Chemistry, 13(5), 439-456. [Link]
-
Yadav, R., Maan, M., & Yadav, D. (2017). Synthesis and characterization of pyrimidines analogues as anti-Alzheimer's agents. Journal of Chinese Pharmaceutical Sciences, 26(11), 834-846. [Link]
-
Al-Abdullah, E. S., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(1), 16-36. [Link]
-
Bartels, B., Jakob-Roetne, R., Limberg, A., Neidhart, W., Ratni, H., Reutlinger, M., & Steiner, S. (2018). Azabicyclic Fused Pyrimidine Derivatives Useful for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 9(3), 226-231. [Link]
-
Gadel, S. M. A., & Al-Ghorbani, M. (2024). Synthesis and characterization of pyrimidines analogues as anti-Alzheimer's agents. Journal of Molecular Structure, 1301, 137351. [Link]
-
Al-Ghorbani, M., & El-Gazzar, A. R. (2021). An Efficient Synthesis and Study of Biological Activity of New Pyrimidoazepines Using Ag/Fe3O4/TiO2/CuO@MWCNTs Magnetic Nanocomposites: A Combined Experimental and Theoretical Investigation. Polycyclic Aromatic Compounds, 1-18. [Link]
-
Acosta Quintero, L. M., Palma, A., Cobo, J., Glidewell, C., & Low, J. N. (2016). Six polycyclic pyrimidoazepine derivatives: syntheses, molecular structures and supramolecular assembly. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 4), 346–357. [Link]
-
Davis, J., Benhaddou, R., Granet, R., Krausz, P., Demonte, M., & Aubertin, A. M. (1998). Synthesis and antiviral evaluation of pyrazinones substituted with acyclic chains. Nucleosides & Nucleotides, 17(5), 875–893. [Link]
-
Gomaa, M. A., & Ali, M. M. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie, 353(4), e1900319. [Link]
-
Al-Ghorbani, M., & El-Gazzar, A. R. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123. [Link]
-
Fülöp, F., Lázár, L., & Pihlaja, K. (2021). Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][8][9]triazolo[1,5-a][8]diazepine and its cycloalkane and cycloalkene condensed analogues. RSC Advances, 11(11), 6245-6254. [Link]
-
Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Li, J. (2013). Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][1][8]triazolo[4,3-a]azepines as potential anticonvulsant agents. Archiv der Pharmazie, 346(7), 516-523. [Link]
-
Sirakanyan, S. N., Gevorgyan, A. S., & Stepanyan, G. M. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines. Molecules, 26(11), 3326. [Link]
-
Chen, Y. T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8443-8462. [Link]
-
Unciti-Broceta, A., & Baillache, D. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
Hargrove, A. E., et al. (2016). Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][8][9]diazepine ring system. Bioorganic & Medicinal Chemistry, 24(12), 2756-2767. [Link]
-
Patel, S. B., & Bhadane, D. G. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22695-22709. [Link]
-
Lee, H., et al. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2449-2453. [Link]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]
-
Sharma, P. C., & Kumar, A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
-
El-Gazzar, A. R., & Al-Ghorbani, M. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(23), 7856. [Link]
-
Dirty Medicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]
-
Sun, C., et al. (2024). Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer. European Journal of Medicinal Chemistry, 280, 116961. [Link]
-
De novo design of miniprotein agonists and antagonists targeting G protein-coupled receptors. (2025). Nature. [Link]
-
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Cai, Z., Zafferani, M., Akande, O. M., & Hargrove, A. E. (2022). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry, 65(10), 7262-7277. [Link]
-
Sharma, A., & Kumar, R. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 10(2), 154-181. [Link]
-
Cai, Z., Zafferani, M., Akande, O. M., & Hargrove, A. E. (2022). Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Scholars@Duke. [Link]
-
QSAR: Quantitative structure-activity relationship PART 1. (2025, September 30). YouTube. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Synthesis of New Hexahydropyrimido[1,2-a]azepine Derivatives Bearing Functionalized Aryl and Heterocyclic Moieties As Anti-Inflammatory Agents. Future Science, EPI-2016-0184. [Link]
-
Singh, R. K., & Kumar, S. (2022). Viral pathogenesis and its control by pyrimidines as antiviral agents. ResearchGate. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
-
Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(42), 5658-5675. [Link]
-
Patel, S. B., & Bhadane, D. G. (2022). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 27(15), 4983. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 9. Azabicyclic Fused Pyrimidine Derivatives Useful for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orientjchem.org [orientjchem.org]
